Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate
Overview
Description
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzoxadiazole ring, which is often used in fluorescent probes due to its strong fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate typically involves a multi-step process. One common method includes the nitration of a benzoxadiazole precursor, followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxadiazole ring allows for substitution reactions, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different fluorescence properties and applications.
Scientific Research Applications
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular processes and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism by which Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate exerts its effects is primarily through its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to specific proteins or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Butyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate
- Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate
- 16:0-06:0 NBD PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine)
Uniqueness
Butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate is unique due to its specific structural configuration, which provides distinct fluorescence properties. This makes it particularly useful in applications requiring precise and reliable fluorescent markers.
Properties
IUPAC Name |
butyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-2-3-10-25-17(22)11-4-6-12(7-5-11)18-13-8-9-14(21(23)24)16-15(13)19-26-20-16/h4-9,18H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMIIXROFCRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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